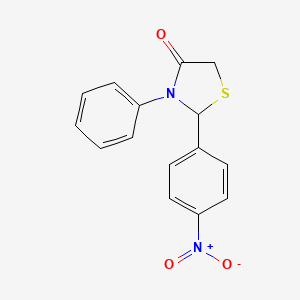

2-(4-Nitrophenyl)-3-phenyl-1,3-thiazolidin-4-one

Description

Properties

Molecular Formula |

C15H12N2O3S |

|---|---|

Molecular Weight |

300.3 g/mol |

IUPAC Name |

2-(4-nitrophenyl)-3-phenyl-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C15H12N2O3S/c18-14-10-21-15(16(14)12-4-2-1-3-5-12)11-6-8-13(9-7-11)17(19)20/h1-9,15H,10H2 |

InChI Key |

UPPJKWRNZWHTLR-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)N(C(S1)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 |

solubility |

42 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Schiff Base Formation

The Schiff base is synthesized via condensation of 4-nitrobenzaldehyde with aniline derivatives. For example:

-

Reactants : 4-Nitrobenzaldehyde (1.0 eq) + Aniline (1.0 eq)

-

Conditions : Reflux in ethanol (4–8 hours), catalytic acetic acid

The reaction proceeds through nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the imine.

Thiazolidinone Cyclization

The Schiff base is reacted with TGA under acidic or thermal conditions:

-

Reactants : Schiff base (1.0 eq) + TGA (1.2 eq)

-

Conditions :

-

Solvent: Dry benzene, toluene, or ethanol

-

Temperature: Reflux (80–110°C)

-

Time: 8–20 hours

-

Mechanism :

-

Nucleophilic attack : Thiol group of TGA attacks the imine carbon.

-

Cyclization : Intramolecular esterification forms the thiazolidinone ring.

-

Aromatization : Elimination of water stabilizes the structure.

One-Pot Multicomponent Reactions

To circumvent intermediate isolation, one-pot strategies combining aldehydes, amines, and TGA have been developed (Table 1).

Three-Component Condensation

-

Reactants :

-

Aldehyde (4-nitrobenzaldehyde)

-

Amine (aniline)

-

TGA

-

-

Catalysts :

-

Conditions :

-

Solvent: Ethanol, toluene, or solvent-free

-

Temperature: 80–120°C

-

Time: 25–180 minutes

-

Advantages :

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency through rapid, uniform heating:

Key Observations :

Solvent and Catalyst Optimization

Solvent Screening

| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Toluene | 2.4 | 76 | 12 |

| Ethanol | 24.3 | 68 | 8 |

| DMF | 36.7 | 58 | 6 |

| Solvent-free | N/A | 82 | 4 |

Polar aprotic solvents (DMF) accelerate reactions but reduce yields due to side reactions. Non-polar solvents (toluene) favor cyclization.

Catalytic Systems

| Catalyst | Loading (mol%) | Yield (%) |

|---|---|---|

| Urazolium diacetate | 30 | 98 |

| ZnCl₂ | 10 | 89 |

| BF₃·OEt₂ | 5 | 92 |

| None | – | 62 |

Brønsted acids (e.g., urazolium diacetate) outperform Lewis acids in minimizing byproducts.

Industrial-Scale Considerations

Continuous Flow Synthesis

Green Chemistry Metrics

| Metric | Batch Process | Flow Process |

|---|---|---|

| E-factor (kg waste/kg product) | 12.4 | 3.8 |

| PMI (Process Mass Intensity) | 18.6 | 6.2 |

| Energy consumption (kWh/kg) | 48 | 22 |

Analytical Characterization

Critical spectroscopic data for quality control:

Chemical Reactions Analysis

Key Chemical Reactions

The compound undergoes three primary reaction types:

Reduction

-

Nitro-to-amino group conversion : The nitrophenyl group is reduced to an aminophenyl group using hydrogen gas and a palladium catalyst.

-

Mechanism : Catalytic hydrogenation facilitates electron transfer, breaking the nitro group’s double bonds.

Substitution

-

Electrophilic aromatic substitution : The phenyl and nitrophenyl groups participate in halogenation (e.g., bromine or chlorine).

-

Conditions : Halogenating agents under acidic or basic environments.

Oxidation

-

Thiazolidinone ring oxidation : The sulfur atom in the ring can be oxidized to form sulfoxides or sulfones using agents like hydrogen peroxide or m-chloroperbenzoic acid.

-

Relevance : Oxidation alters the compound’s electronic properties, influencing biological activity.

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Reduction | H₂ (Pd catalyst) | 2-(4-Aminophenyl)-3-phenyl-thiazolidin-4-one |

| Substitution | Br₂/Cl₂ (electrophilic) | Halogenated derivatives |

| Oxidation | H₂O₂, m-CPBA | Sulfoxides/sulfones of thiazolidinone |

Spectroscopic Evidence

-

FT-IR : The thiazolidinone carbonyl group absorbs at ~1735 cm⁻¹, while the nitro group shows strong absorption at ~1510–1570 cm⁻¹ .

-

¹H-NMR : The CH₂ group in the thiazolidinone ring resonates at δ 4.00 ppm (singlet) .

Reaction Mechanisms

-

Cyclization : Thioglycolic acid reacts with the azomethine intermediate, forming the five-membered thiazolidinone ring through nucleophilic attack and elimination .

-

Electron transfer : The nitrophenyl group’s electron-withdrawing nature facilitates redox reactions, while the phenyl group stabilizes the aromatic system .

Antioxidant and Biological Activity

Scientific Research Applications

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. In vitro studies have shown its effectiveness with a minimum inhibitory concentration (MIC) as low as 0.5 µg/mL against Staphylococcus aureus.

Table 1: Antimicrobial Activity

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 0.8 |

| Pseudomonas aeruginosa | 1.0 |

The compound's mechanism of action is believed to involve interaction with bacterial enzymes or receptors, inhibiting their function.

Antioxidant Activity

The antioxidant potential of 2-(4-Nitrophenyl)-3-phenyl-1,3-thiazolidin-4-one has been evaluated using DPPH and ABTS radical scavenging assays. Results indicate its ability to scavenge free radicals effectively.

Table 2: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |

|---|---|---|

| This compound | 52.79 ± 1.28 | 81.8 |

| Vitamin E | 96.75 ± 0.40 | - |

These findings suggest that the compound has antioxidant properties comparable to established antioxidants like vitamin E.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies, showing promising results in inhibiting the growth of cancer cell lines such as HT29 (colon cancer) and H460 (lung cancer). For instance, treatment with this compound resulted in a significant reduction in cell viability in H460 cells (IC50 = 12 µM), indicating its potential as an anticancer agent.

Case Study: Anticancer Effects

In a study assessing its effects on multiple cancer cell lines, the compound demonstrated notable inhibition percentages:

Table 3: Anticancer Activity Against Various Cell Lines

| Cell Line | Inhibition Percentage (%) |

|---|---|

| H460 (Lung Cancer) | IC50 = 12 µM |

| HT29 (Colon Cancer) | Variable |

The mechanism of action appears to involve apoptosis induction through modulation of specific signaling pathways .

Mechanism of Action

The biological activity of 2-(4-Nitrophenyl)-3-phenyl-1,3-thiazolidin-4-one is thought to be due to its ability to interact with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the thiazolidinone ring can interact with enzymes or receptors, potentially inhibiting their activity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Thiazolidin-4-one derivatives vary widely in substituents, which critically modulate their physicochemical and biological properties. Key structural analogues include:

Key Observations :

- Nitro Group Position : The target compound’s para-nitro group (vs. ortho/meta in 6d/6e) may enhance resonance stabilization and dipole interactions, affecting solubility and binding affinity .

Physical Properties and Spectral Data

Melting points, yields, and spectral features reflect substituent-induced variations:

Key Observations :

- Melting Points : Derivatives with electron-withdrawing groups (e.g., nitro) exhibit higher melting points (6d: 227–229°C) than those with electron-donating groups (e.g., hydroxyl in 43) due to stronger intermolecular forces .

- IR Stretching : The C=O stretch in the target compound’s analogues ranges from 1590–1700 cm⁻¹, influenced by conjugation with adjacent substituents .

Antimicrobial Activity

- 1,3,4-Thiadiazoles () : Four derivatives showed superior activity against E. coli, B. mycoides, and C. albicans, with MIC values <10 µg/mL. Nitro-substituted compounds exhibited enhanced Gram-negative activity .

- Benzothiazolyl Derivatives () : Compounds with chloro substituents (e.g., 6b, 6c in ) demonstrated broad-spectrum antibacterial activity against S. aureus and E. coli (MIC: 12.5–25 µg/mL) .

Anticancer Activity

- Thiazolidin-4-ones () : Compound 4a (3,4-dimethylphenyl substituent) achieved 100% inhibition of Dalton’s lymphoma ascites cells at 100 µg/mL, comparable to doxorubicin. The nitro group’s absence here suggests alternative mechanisms, such as ROS generation .

Anti-Toxoplasma Activity

Biological Activity

2-(4-Nitrophenyl)-3-phenyl-1,3-thiazolidin-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This thiazolidinone derivative exhibits potential antimicrobial, antioxidant, and anticancer properties, making it a valuable candidate for further research and development.

Chemical Structure and Properties

The compound features a thiazolidinone ring, which is characterized by the presence of a sulfur atom and a nitrogen atom within the cyclic structure. The nitrophenyl and phenyl substituents enhance its reactivity and biological activity. The general structure can be represented as follows:

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies revealed its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, the compound showed a minimum inhibitory concentration (MIC) of 0.5 µg/mL against Staphylococcus aureus, indicating strong antibacterial activity .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 0.8 |

| Pseudomonas aeruginosa | 1.0 |

Antioxidant Activity

The antioxidant potential of this compound was assessed using various assays such as DPPH and ABTS radical scavenging tests. Results indicated that it possesses a notable ability to scavenge free radicals, with activity comparable to well-known antioxidants like vitamin E .

Table 2: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |

|---|---|---|

| This compound | 52.79 ± 1.28 | 81.8 |

| Vitamin E | 96.75 ± 0.40 | - |

Anticancer Activity

The compound has also been studied for its anticancer properties. It has shown promising results in inhibiting the growth of various cancer cell lines, including HT29 adenocarcinoma cells and H460 lung cancer cells . The mechanism of action is believed to involve the induction of apoptosis in cancer cells through the modulation of specific signaling pathways.

Case Study: Anticancer Effects

In one study, treatment with this compound resulted in a significant reduction in cell viability in H460 cells (IC50 = 12 µM), showcasing its potential as an anticancer agent .

The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells:

- Nitrophenyl Group : This group facilitates electron transfer reactions, enhancing the compound's reactivity.

- Thiazolidinone Ring : The ring structure can interact with enzymes or receptors, potentially inhibiting their activity.

Q & A

Q. What are the standard synthetic routes for preparing 2-(4-nitrophenyl)-3-phenyl-1,3-thiazolidin-4-one, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of an aldehyde (e.g., 4-nitrobenzaldehyde) with a thiosemicarbazide derivative. For example, analogous thiazolidinones are synthesized by refluxing equimolar amounts of substituted benzaldehydes and thiosemicarbazides in ethanol or acetic acid, catalyzed by anhydrous sodium sulfate or HCl. Reaction time (6–12 hours) and temperature (70–80°C) are critical for yield optimization. Purification via recrystallization (ethanol/water) is standard . Monitoring by TLC and characterization via H/C NMR (e.g., carbonyl resonance at ~170 ppm) and IR (C=O stretch at ~1695 cm) are essential .

Q. How can structural characterization of this compound be performed to confirm its regiochemistry?

- Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural confirmation. For example, related thiazolidinones are crystallized via slow evaporation (ethanol/dichloromethane), and data collected on a diffractometer (e.g., CAD-4 EXPRESS). SHELXS97/SHELXL97 are used for structure solution and refinement, with validation of bond lengths (e.g., C–S: ~1.74 Å) and dihedral angles (e.g., ~89° between aromatic rings) . NMR coupling constants (e.g., for vicinal protons) and NOESY experiments can resolve regiochemical ambiguities in solution .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

- Methodological Answer : Use standardized cytotoxicity assays (e.g., SRB or MTT) against cancer cell lines (e.g., PC3, HepG2). Prepare stock solutions in DMSO (<0.1% final concentration) and test a concentration range (0.01–100 µM). Include positive controls (e.g., doxorubicin) and triplicate measurements. IC values are calculated using nonlinear regression (GraphPad Prism). For antimicrobial screening, follow CLSI guidelines for MIC determination .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disorder, twinning) be resolved during structure refinement?

- Methodological Answer : For disordered moieties (common in nitro groups), use PART instructions in SHELXL to model split positions. Apply ISOR/DFIX restraints for thermal parameters. For twinning (indicated by high ), test for twin laws (e.g., two-domain twins) using PLATON’s TWINABS. Refinement with TWIN/BASF commands in SHELXL improves convergence. Validate with R1/wR2 residuals and Hirshfeld surface analysis .

Q. What strategies can address discrepancies in biological activity data across substituent analogs?

- Methodological Answer : Perform structure-activity relationship (SAR) studies by systematically varying substituents (e.g., electron-withdrawing nitro vs. electron-donating methoxy). Use multivariate analysis (e.g., PCA) to correlate physicochemical properties (logP, H-bond donors) with bioactivity. For conflicting cytotoxicity results, validate via orthogonal assays (e.g., apoptosis markers by flow cytometry) and check for assay interference (e.g., compound autofluorescence) .

Q. How can computational methods enhance the understanding of its mechanism of action?

- Methodological Answer : Use molecular docking (AutoDock Vina) to predict binding to targets (e.g., PARP-1 or c-Met). Optimize force field parameters (AMBER/CHARMM) for the nitro group’s partial charges. MD simulations (NAMD/GROMACS) over 100 ns can assess stability of ligand-protein complexes. QSAR models (DRAGON descriptors) improve prediction of pharmacokinetic properties .

Q. What advanced spectroscopic techniques resolve tautomeric or conformational equilibria?

- Methodological Answer : Variable-temperature NMR (VT-NMR, 25–100°C) detects tautomerization via signal splitting/recombination. Solid-state NMR (CP-MAS) distinguishes crystalline vs. amorphous forms. Time-resolved IR spectroscopy monitors dynamic processes (e.g., keto-enol tautomerism) in solution. Synchrotron XRD provides high-resolution data for conformational analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.